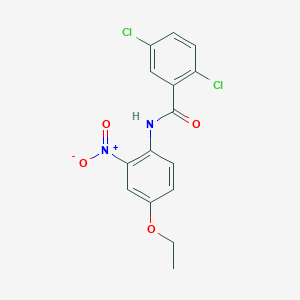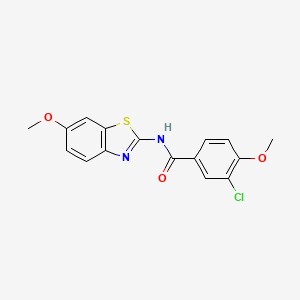![molecular formula C26H23NO3 B4986319 N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4986319.png)
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of phenoxy acetamides This compound is characterized by its complex structure, which includes a naphthyl group, a phenylmethyl group, and a methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Naphthyl Intermediate: The initial step involves the preparation of the 2-hydroxynaphthyl intermediate through a Friedel-Crafts acylation reaction.
Coupling with Phenylmethyl Group: The next step involves the coupling of the 2-hydroxynaphthyl intermediate with a phenylmethyl group using a suitable coupling reagent such as a Grignard reagent.
Introduction of the Methylphenoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the naphthyl moiety.
Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products
Oxidation: Oxidation typically yields quinone derivatives.
Reduction: Reduction leads to the formation of alcohol derivatives.
Substitution: Substitution reactions can yield various ether derivatives.
Aplicaciones Científicas De Investigación
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(3-methylphenoxy)acetamide
- N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide
- 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs
Uniqueness
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-18-9-5-8-14-23(18)30-17-24(29)27-26(20-11-3-2-4-12-20)25-21-13-7-6-10-19(21)15-16-22(25)28/h2-16,26,28H,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHCJQIWLUMVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B4986249.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine](/img/structure/B4986265.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![1-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4986290.png)


![N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide](/img/structure/B4986312.png)

![5-{4-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4986333.png)
![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide](/img/structure/B4986344.png)

![Butyl 4-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate](/img/structure/B4986356.png)
